methyl 4-[(2S,3S)-3-[(1E,3E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(2S,3S)-3-[(1E,3E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate is a complex organic compound with the molecular formula C21H32O3 and a molecular weight of 332.5 g/mol. It is known for its role as a precursor to leukotrienes B3 and B4, which are important in various biological processes.
Preparation Methods
The synthesis of methyl 4-[(2S,3S)-3-[(1E,3E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate involves several steps. One common method includes the epoxidation of a suitable diene precursor followed by esterification. The reaction conditions typically involve the use of oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) for the epoxidation step and acidic catalysts for the esterification .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the opening of the epoxide ring, forming diols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxide ring.
Common reagents used in these reactions include m-CPBA for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Scientific Research Applications
Methyl 4-[(2S,3S)-3-[(1E,3E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate is used extensively in scientific research due to its role as a leukotriene precursor. Leukotrienes are involved in inflammatory responses and are targets for anti-inflammatory drugs. This compound is also used in studies related to asthma, allergies, and cardiovascular diseases.
Mechanism of Action
The compound exerts its effects by being converted into leukotrienes B3 and B4. These leukotrienes bind to specific receptors on cell surfaces, triggering a cascade of biochemical events that lead to inflammation and other immune responses. The pathways involved include the activation of phospholipase A2 and the subsequent release of arachidonic acid.
Comparison with Similar Compounds
Similar compounds include other leukotriene precursors such as leukotriene A4 and leukotriene C4. Methyl 4-[(2S,3S)-3-[(1E,3E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate is unique due to its specific structure, which allows it to be a precursor for both leukotriene B3 and B4, unlike some other leukotriene precursors that may only lead to one type of leukotriene.
Properties
Molecular Formula |
C21H32O3 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
methyl 4-[(2S,3S)-3-[(1E,3E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7?,11-10?,13-12+,16-14+/t19-,20-/m0/s1 |
InChI Key |
WTKAVFHPLJFCMZ-BAFKNPMWSA-N |
Isomeric SMILES |
CCCCCC=CCC=C/C=C/C=C/[C@H]1[C@@H](O1)CCCC(=O)OC |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.